

An In-depth Technical Guide to 2-Hydroxy-2,2-diphenylacetohydrazide

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Compound of Interest

Compound Name: 2-Hydroxy-2,2-diphenylacetohydrazide

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Abstract

2-Hydroxy-2,2-diphenylacetohydrazide, also known as Benzilic acid hydrazide, is a chemical compound with the formula $C_{14}H_{14}N_2O_2$. This document provides a comprehensive overview of its discovery, history, synthesis, and known biological activities. While detailed historical accounts of its initial discovery are not extensively documented in readily available literature, its synthesis and derivatization have been explored in the context of creating novel compounds with potential therapeutic applications. This guide consolidates available data on its synthesis, physicochemical properties, and the biological activities of its derivatives, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

2-Hydroxy-2,2-diphenylacetohydrazide serves as a key intermediate in the synthesis of various hydrazone derivatives. The hydrazide-hydrazone scaffold is of significant interest in medicinal chemistry due to its wide range of reported biological activities, including antimicrobial and anticancer properties.^{[1][2]} The presence of the diphenyl-hydroxyl-acetyl moiety combined with the reactive hydrazide group makes it a versatile building block for combinatorial chemistry and drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Hydroxy-2,2-diphenylacetohydrazide** is presented in Table 1.

Table 1: Physicochemical Properties of **2-Hydroxy-2,2-diphenylacetohydrazide**

Property	Value
IUPAC Name	2-hydroxy-2,2-di(phenyl)acetohydrazide
Synonyms	Benzilic acid hydrazide, Diphenylhydroxyacethydrazide
CAS Number	13050-38-9
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₂
Molecular Weight	242.27 g/mol
Appearance	White crystalline solid
Melting Point	Not explicitly found for the pure compound.

Synthesis

The primary route for the synthesis of **2-Hydroxy-2,2-diphenylacetohydrazide** involves the reaction of a benzilic acid ester, typically methyl benzilate, with hydrazine hydrate.[\[3\]](#)[\[4\]](#)

Experimental Protocol: Synthesis from Methyl Benzilate

This protocol is based on established methods for the synthesis of hydrazides from esters.[\[3\]](#)[\[4\]](#)

Materials:

- Methyl benzilate
- Hydrazine hydrate (80% or higher)
- Absolute ethanol

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Ice bath
- Büchner funnel and filter paper
- Crystallizing dish

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl benzilate in absolute ethanol.
- To this solution, add an excess of hydrazine hydrate.
- Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
- Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure **2-Hydroxy-2,2-diphenylacetohydrazide**.
- Dry the purified crystals in a desiccator.

Expected Yield: Yields for this specific reaction are not extensively reported, but similar reactions typically afford moderate to good yields.

Spectral Data

Detailed spectral data for the pure **2-Hydroxy-2,2-diphenylacetohydrazide** is not readily available in the searched literature. However, the characteristic spectral features can be predicted based on its structure and data from its derivatives.^{[5][6]}

Table 2: Predicted and Reported Spectral Data

Technique	Expected/Reported Features
¹ H NMR	Signals corresponding to the aromatic protons of the two phenyl rings, a singlet for the hydroxyl proton, and signals for the -NH and -NH ₂ protons of the hydrazide group.
¹³ C NMR	Resonances for the carbonyl carbon, the quaternary carbon attached to the hydroxyl group and two phenyl rings, and the aromatic carbons.
FTIR (cm ⁻¹)	Characteristic absorption bands for O-H stretching (hydroxyl group), N-H stretching (hydrazide), C=O stretching (amide I band), and aromatic C-H and C=C stretching. The FTIR spectrum of the related benzoic acid shows characteristic peaks for the -OH and C=O groups. ^[7]
Mass Spec.	The mass spectrum would be expected to show the molecular ion peak (M ⁺) and fragmentation patterns corresponding to the loss of water, the hydrazide group, and cleavage of the phenyl groups.

Biological Activity and Mechanism of Action

While specific studies on the biological activity and signaling pathways of **2-Hydroxy-2,2-diphenylacetohydrazide** are limited, the broader class of hydrazide-hydrazone derivatives has been extensively investigated.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are known to exhibit a wide spectrum of antimicrobial activities.^{[1][2][8][9][10]} The proposed mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the microbial cell wall. The azomethine group (-NH-N=CH-) is considered crucial for their biological activity.^[2]

Anticancer Activity

Numerous studies have reported the anticancer potential of hydrazide-hydrazone derivatives.^{[11][12][13][14][15]} Their mechanisms of action are diverse and can include:

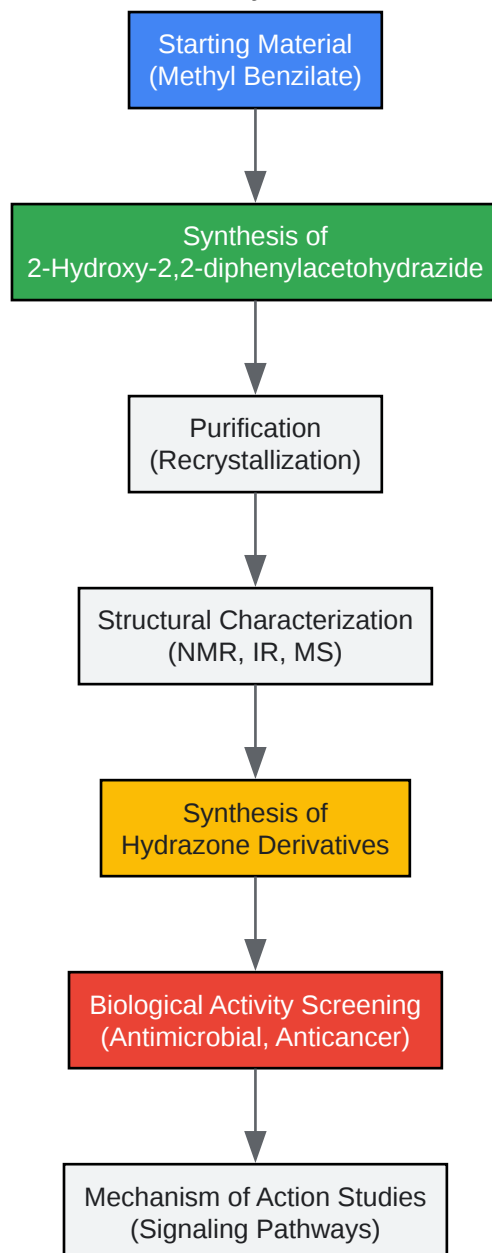
- Induction of Apoptosis: Triggering programmed cell death in cancer cells through caspase activation and PARP cleavage.^[13]
- Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle, such as the G2/M phase.^[14]
- Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as carbonic anhydrases.^[12]

It is plausible that **2-Hydroxy-2,2-diphenylacetohydrazide** and its derivatives could exert their biological effects through similar mechanisms. However, further research is required to elucidate the specific signaling pathways involved.

Logical and Experimental Workflows

The synthesis and evaluation of **2-Hydroxy-2,2-diphenylacetohydrazide** and its derivatives typically follow a logical progression.

General Workflow for Synthesis and Evaluation



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Caption: General workflow for the synthesis and biological evaluation of **2-Hydroxy-2,2-diphenylacetohydrazide** and its derivatives.

Conclusion

2-Hydroxy-2,2-diphenylacetohydrazide is a valuable synthetic intermediate with potential for the development of novel therapeutic agents. While its own biological profile is not extensively

characterized, the diverse activities of its hydrazone derivatives highlight the importance of this chemical scaffold. This guide provides a foundational understanding of its synthesis and potential applications, serving as a starting point for further research and development in the field of medicinal chemistry. Future work should focus on the detailed elucidation of its spectral properties, optimization of its synthesis, and a thorough investigation of its biological activities and mechanisms of action.

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